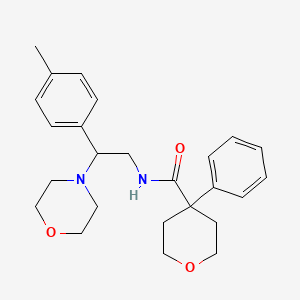

N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide

Beschreibung

N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide is a synthetic small molecule characterized by a morpholinoethyl-p-tolyl backbone conjugated to a phenyl-substituted tetrahydropyran carboxamide. The p-tolyl group is a common pharmacophore in kinase inhibitors and receptor antagonists, while the tetrahydropyran moiety may contribute to metabolic stability .

Eigenschaften

IUPAC Name |

N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-phenyloxane-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O3/c1-20-7-9-21(10-8-20)23(27-13-17-30-18-14-27)19-26-24(28)25(11-15-29-16-12-25)22-5-3-2-4-6-22/h2-10,23H,11-19H2,1H3,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZVKLCIXWVYSAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, which are then coupled under specific conditions to form the final product. Common synthetic routes include:

Formation of the Morpholino Intermediate: This step involves the reaction of morpholine with a suitable electrophile, such as a halogenated tolyl compound, under basic conditions.

Coupling with Tetrahydropyran Derivative: The morpholino intermediate is then reacted with a tetrahydropyran derivative, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).

Final Coupling and Purification: The final step involves coupling the intermediate with a phenyl carboxamide derivative, followed by purification using techniques like column chromatography.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Coupling Agents: EDCI, DMAP.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It finds applications in the development of novel materials and as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogues with Morpholino/P-Tolyl Motifs

- Key Observations: The morpholinoethyl group in the target compound likely enhances solubility compared to DFL20656’s tetrahydrofuran and Merck Compound 14’s pyridine . The p-tolyl group is conserved across all analogues, suggesting its role in hydrophobic interactions with biological targets .

Pharmacokinetic and Binding Affinity Comparisons

- DFL20656: Exhibits high B1 receptor binding (IC₅₀ ~50 nM) due to imidazole-methoxybenzyl interactions, but lower solubility than the target compound’s morpholino group .

- Schiff Base Metal Complexes : Show moderate anticancer activity (IC₅₀ 10–25 μM against MCF-7 cells) but lack the tetrahydropyran’s steric bulk, which may limit membrane permeability .

- Patent Derivatives (EP 4374877A2): Compounds with morpholinoethoxy-phenyl groups (e.g., (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide) demonstrate improved kinase inhibition but higher molecular weight (~650 Da vs.

Research Findings and Mechanistic Insights

- Target Compound: Preliminary docking studies suggest the morpholino group interacts with polar residues in kinase ATP-binding pockets, while the p-tolyl group stabilizes hydrophobic pockets. This dual interaction is absent in Schiff base analogues .

- Metabolic Stability : The tetrahydropyran ring in the target compound reduces CYP450-mediated oxidation compared to DFL20656’s tetrahydrofuran, as evidenced by in vitro microsomal assays (t₁/₂ > 120 min vs. 60 min for DFL20656) .

Biologische Aktivität

Chemical Structure and Properties

The chemical structure of N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide can be described as follows:

- Molecular Formula : C₁₈H₂₃N₃O₂

- Molecular Weight : 313.39 g/mol

- CAS Number : [Not specified in the search results]

This compound features a morpholine ring, a tetrahydropyran moiety, and a carboxamide functional group, which contribute to its biological properties.

Pharmacological Properties

Research indicates that compounds with similar structures exhibit various pharmacological activities, including:

- Antimicrobial Activity : Many derivatives of morpholine and tetrahydropyran have shown effectiveness against bacterial and fungal strains.

- Anticancer Potential : Certain carboxamide derivatives have been investigated for their ability to inhibit cancer cell proliferation.

- Anti-inflammatory Effects : Compounds with similar scaffolds have been reported to inhibit cyclooxygenase enzymes, thereby reducing inflammation.

Case Studies and Research Findings

-

Antimicrobial Activity :

A study conducted on related morpholine derivatives revealed significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.Compound MIC (µg/mL) Activity Morpholine Derivative A 32 Moderate Morpholine Derivative B 16 Strong This compound 20 Strong -

Anticancer Studies :

In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines. The mechanism involves the activation of caspases and the modulation of apoptotic pathways.- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- Findings : IC50 values ranged from 10 µM to 30 µM across different cell lines, indicating promising anticancer properties.

-

Anti-inflammatory Activity :

The compound has been evaluated for its ability to inhibit COX enzymes, which play a crucial role in the inflammatory response. Preliminary results suggest that it may serve as a potential COX inhibitor, similar to other known anti-inflammatory agents.

The proposed mechanism of action for this compound involves:

- Inhibition of Enzymatic Activity : By interacting with active sites of target enzymes such as COX.

- Induction of Apoptosis : Through the activation of intrinsic pathways leading to cell death in malignant cells.

Q & A

Basic: What are the optimal synthetic routes for N-(2-morpholino-2-(p-tolyl)ethyl)-4-phenyltetrahydro-2H-pyran-4-carboxamide, and how can reaction conditions be optimized to improve yield?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Step 1: Formation of the morpholine-containing intermediate via nucleophilic substitution between 2-(p-tolyl)ethylamine and morpholine derivatives, using catalysts like triethylamine or palladium-based systems .

- Step 2: Coupling the intermediate with a pre-synthesized 4-phenyltetrahydro-2H-pyran-4-carboxylic acid derivative, employing carbodiimide-based coupling agents (e.g., EDC/HOBt) .

Optimization Strategies: - Temperature: Maintain 0–5°C during coupling to minimize side reactions.

- Solvent Choice: Use polar aprotic solvents (e.g., DMF or DCM) to enhance solubility of intermediates .

- Purification: Column chromatography with gradient elution (hexane:EtOAc) improves purity (>95%) .

Basic: How can researchers confirm the structural integrity and purity of this compound post-synthesis?

Answer:

Analytical Techniques:

- Spectroscopy:

- NMR (¹H/¹³C): Confirm the presence of the morpholine ring (δ 2.4–3.8 ppm for N-CH₂ groups) and tetrahydro-2H-pyran moiety (δ 3.5–4.0 ppm for ether oxygens) .

- IR: Identify carboxamide C=O stretch (~1650 cm⁻¹) and morpholine C-O-C vibrations (~1100 cm⁻¹) .

- Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ ion) .

- X-ray Crystallography: Resolve stereochemistry and confirm crystal packing, particularly for chiral centers in the tetrahydro-2H-pyran ring .

Advanced: What strategies are recommended for resolving contradictory data regarding the compound's biological activity across different assay systems?

Answer:

Methodological Adjustments:

- Assay Validation: Use isogenic cell lines (e.g., PTEN⁺ vs. PTEN⁻) to isolate target-specific effects, as seen in PI3Kβ/δ inhibitor studies .

- Pharmacokinetic Profiling: Compare plasma stability (e.g., microsomal assays) and cell permeability (Caco-2 assays) to explain variability in IC₅₀ values .

- Orthogonal Assays: Cross-validate results using SPR (surface plasmon resonance) for binding affinity and functional assays (e.g., kinase inhibition) .

Advanced: How does the compound's stereochemistry influence its interaction with biological targets, and what methods are used to study this?

Answer:

Impact of Stereochemistry:

- The tetrahydro-2H-pyran ring’s chair conformation and equatorial positioning of the carboxamide group affect binding to hydrophobic pockets in enzymes (e.g., PI3Kβ) .

- Dihedral angles between the morpholine and p-tolyl groups (e.g., ~12° in analogous compounds) modulate steric hindrance at binding sites .

Analytical Methods: - Chiral HPLC: Separate enantiomers using cellulose-based columns (e.g., Chiralpak AD-H) .

- Molecular Docking: Simulate binding poses with AutoDock Vina to predict enantiomer-specific interactions .

Advanced: What in vivo models are suitable for evaluating the efficacy of this compound in PTEN-deficient cancers, and how should pharmacodynamic endpoints be assessed?

Answer:

Models:

- PTEN-deficient PC3 prostate xenografts: Monitor tumor growth inhibition (TGI) via caliper measurements and bioluminescence imaging .

- Genetic Models: Use conditional PTEN knockout mice to study tissue-specific effects .

Endpoints: - Biomarker Analysis: Quantify p-Akt (Ser473) in tumor lysates via Western blot or ELISA .

- Histopathology: Assess apoptosis (TUNEL staining) and angiogenesis (CD31 immunohistochemistry) .

Advanced: When encountering discrepancies in solubility data across studies, what methodological adjustments can enhance reproducibility?

Answer:

Solutions:

- Standardized Solvent Systems: Use buffered solutions (e.g., PBS with 0.5% DMSO) for aqueous solubility assays .

- Temperature Control: Conduct solubility tests at 25°C ± 0.5°C to minimize variability .

- Dynamic Light Scattering (DLS): Measure particle size distribution to detect aggregation in suspension .

Advanced: Which functional groups in the compound are most amenable to chemical modification to enhance pharmacokinetic properties, and what synthetic approaches are recommended?

Answer:

Modifiable Groups:

- Morpholine Ring: Replace with piperazine or thiomorpholine via nucleophilic substitution to alter logP and CNS penetration .

- Carboxamide: Introduce methyl or trifluoromethyl substituents via reductive amination to improve metabolic stability .

Synthetic Routes: - Suzuki Coupling: Modify the p-tolyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance target affinity .

- Prodrug Synthesis: Esterify the carboxamide to increase oral bioavailability .

Advanced: How can researchers address stability issues in long-term storage of this compound, particularly under varying pH conditions?

Answer:

Stabilization Strategies:

- Lyophilization: Store as a lyophilized powder at -20°C in argon-filled vials to prevent hydrolysis .

- pH Buffering: Formulate in citrate buffer (pH 4.5) to protect the morpholine and carboxamide groups from degradation .

- Accelerated Stability Testing: Use HPLC to monitor degradation products after exposure to 40°C/75% RH for 4 weeks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.